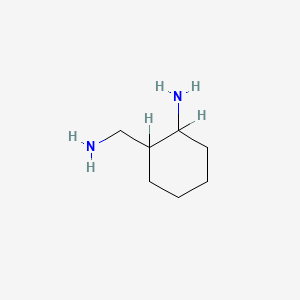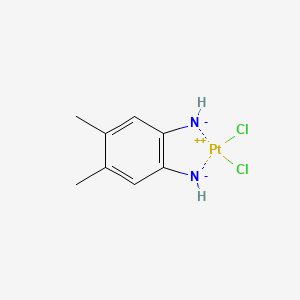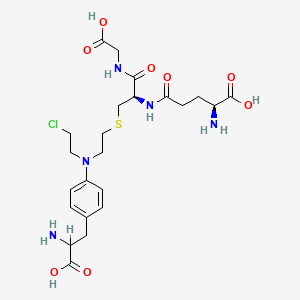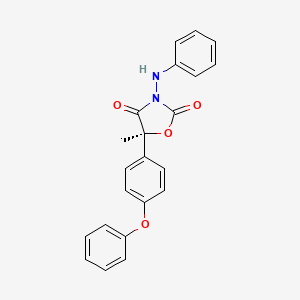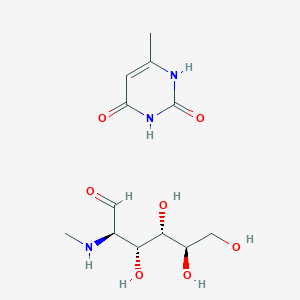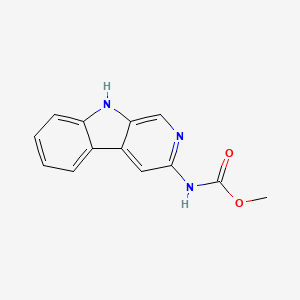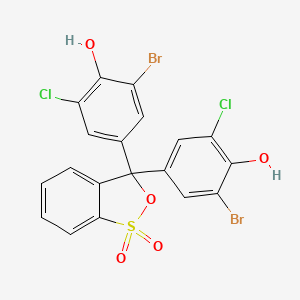
溴氯酚蓝
描述
Bromochlorophenol blue (BCPB) is a synthetic dye that is widely used in the field of biochemistry and molecular biology. It is a compound made up of bromine, chlorine, and phenol, and is typically used as an indicator for pH in biochemical experiments. BCPB is also used as a fluorescent dye in various applications such as flow cytometry, fluorescence microscopy, and western blotting.
科学研究应用
有机溶剂中的化学反应:BCPB 与其他酚磺酞卤代物一起,已被用于研究有机溶剂中的酸碱反应。已分析了包括 BCPB 在内的这些指示剂中结构变化伴随的颜色变化,以深入了解惰性溶剂中的化学反应 (戴维斯、舒曼和洛夫莱斯,1948)。
药物中的流动注射分析:BCPB 已用于药物中阳离子消毒剂的流动注射分析。它与奎尼丁反应时形成蓝色三元离子缔合物,从而能够进行高效分析 (坂井、大田、大野和佐佐木,1994)。
离子缔合物的液-液分配:BCPB 参与将季铵阳离子离子缔合物萃取到氯仿中。这项研究提供了对不同化学环境中酸性染料(包括 BCPB)的可萃取性的见解 (山本和本水,1991)。
蛋白质检测:BCPB 已被用于一种水溶液中蛋白质的目视检测方法。这涉及蛋白质和 BCPB 之间形成三元缔合物,然后在干燥后发生显着颜色变化 (吉本、金子和四谷,2000)。
成红细胞染色:在临床环境中,BCPB 已被用作成红细胞的染色剂,提供独特的亮黄色,有助于这些细胞的可视化 (卡斯和加德纳,1979)。
安全和危害
Bromochlorophenol blue should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should not be inhaled or come into contact with skin and eyes . Personal protective equipment should be used when handling this compound . It should not be allowed to enter drains .
作用机制
Target of Action
Bromochlorophenol Blue is primarily used as a pH indicator and a tracking dye . It is also an antimicrobial agent . The primary targets of Bromochlorophenol Blue are the pH levels in a solution and the free bromophenols present in a sample .
Mode of Action
Bromochlorophenol Blue interacts with its targets by changing color in response to pH changes . In an acidic environment, it exists as a yellow-green compound, while in a neutral or basic environment, it turns blue . As an antimicrobial agent, it acts as a cationic surfactant .
Biochemical Pathways
It is known that the compound can be used to track the progress of molecules in gel electrophoresis . This suggests that it may interact with biochemical pathways involved in DNA, RNA, and protein migration.
Pharmacokinetics
It is known to be soluble in ethanol , which suggests that it may have good bioavailability when administered in a suitable solvent.
Result of Action
The primary result of Bromochlorophenol Blue’s action is a visible color change that indicates the pH of a solution . This makes it a valuable tool in various laboratory and clinical settings. As an antimicrobial agent, it may inhibit the growth of certain microorganisms .
Action Environment
The action of Bromochlorophenol Blue is influenced by environmental factors such as pH and the presence of free bromophenols . Its color change is a direct response to changes in pH , and its ability to indicate the presence of free bromophenols depends on the specific conditions of the sample .
生化分析
Biochemical Properties
Bromochlorophenol blue plays a significant role in biochemical reactions, particularly as a pH indicator. It interacts with hydroxide ions to produce a blue color, which can be detected in various assays . The compound is also used in protein electrophoresis, where it migrates alongside protein samples, allowing for easy tracking and visualization of the electrophoretic run . Bromochlorophenol blue interacts with proteins and enzymes in these processes, providing a visual representation of their movement and concentration.
Cellular Effects
Bromochlorophenol blue has notable effects on various types of cells and cellular processes. It is used as a biological stain, particularly in hematology and histology, to visualize cells and cellular components . . Bromochlorophenol blue’s impact on cellular metabolism includes its role as a pH indicator, which can affect the activity of enzymes and other biomolecules within the cell.
Molecular Mechanism
The molecular mechanism of bromochlorophenol blue involves its interaction with biomolecules, particularly through binding interactions and enzyme inhibition or activation . The compound’s ability to change color in response to pH levels is due to its structural changes, which affect its binding affinity to various biomolecules . Bromochlorophenol blue can inhibit or activate enzymes depending on the pH of the environment, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bromochlorophenol blue can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions . Long-term exposure to light and air can lead to its degradation, affecting its efficacy as a pH indicator and biological stain
Dosage Effects in Animal Models
The effects of bromochlorophenol blue vary with different dosages in animal models. At low doses, the compound is generally safe and effective as a pH indicator and biological stain . At high doses, bromochlorophenol blue can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
Bromochlorophenol blue is involved in various metabolic pathways, particularly those related to pH regulation and enzyme activity . The compound interacts with enzymes and cofactors that regulate pH levels within the cell, affecting metabolic flux and metabolite levels . Bromochlorophenol blue’s role as a pH indicator allows it to influence the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, bromochlorophenol blue is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Bromochlorophenol blue’s localization and accumulation within specific cellular compartments can affect its activity and function, particularly in its role as a pH indicator and biological stain.
Subcellular Localization
Bromochlorophenol blue’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, and other cellular compartments, where it exerts its effects on cellular function . Bromochlorophenol blue’s activity as a pH indicator and biological stain is dependent on its precise localization within the cell, affecting its interactions with biomolecules and cellular processes.
属性
IUPAC Name |
2-bromo-4-[3-(3-bromo-5-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br2Cl2O5S/c20-12-5-9(7-14(22)17(12)24)19(10-6-13(21)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGFKZKMIQQRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Cl)C4=CC(=C(C(=C4)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Br2Cl2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180230 | |
| Record name | Bromochlorophenol blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2553-71-1 | |
| Record name | Bromochlorophenol blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromochlorophenol blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromochlorophenol blue | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromochlorophenol blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-chlorophenol] S,S-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bromochlorophenol blue | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX9KKY3SWP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


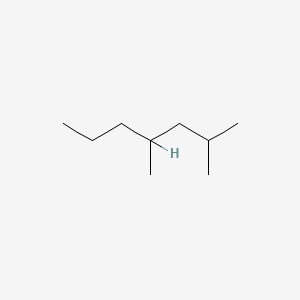


![[(7R,8S)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1204458.png)
![7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1204460.png)
![[1,3]Dithiolo[4,5-b]quinoxaline-2,2-diamine](/img/structure/B1204461.png)
